4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S2/c21-15-5-9-18(10-6-15)29(26,27)25-16-7-3-14(4-8-16)19-13-28-20(24-19)23-17-2-1-11-22-12-17/h1-13,25H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUGXKFOCNPKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Introduction of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, disrupting normal cellular functions.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or cell cycle regulation, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Key Compounds:
- Azetidine-Dione Derivatives (e.g., Compound 3e): Contains a 3,3-diethylazetidine-2,4-dione moiety instead of the pyridin-3-ylamino group. This modification increases steric bulk and alters electronic properties, reducing polarity compared to the target compound .
- Triazole Derivatives (e.g., Compounds [7–9]) : Replace the thiazole ring with 1,2,4-triazole, introducing tautomerism (thione ↔ thiol), which affects stability and reactivity .
Table 1: Structural Features and Implications
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
- Azetidine-dione derivatives () show a broad range (69–190°C), influenced by symmetry and substituent polarity .
Bioactivity and Substituent Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to chlorine, as seen in chromen derivatives () .
- Thiazole vs. Triazole : Thiazole’s sulfur atom may improve binding to metal-containing enzymes, while triazoles’ tautomerism () could reduce target selectivity .
Biological Activity
4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, also known by its CAS number 1797727-76-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 426.5 g/mol
- Structure : The compound features a sulfonamide group, a pyridine ring, and a thiazole moiety, which are critical for its biological activity.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Notably, it has shown potential as an inhibitor of various protein kinases, which play crucial roles in cell signaling and proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of EGFR : Certain derivatives have shown IC values in the nanomolar range against the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing promising cytotoxic effects .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that certain sulfonamide derivatives can significantly reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties as well. Its structural components are believed to contribute to interactions with bacterial cell membranes or specific intracellular targets.
Data Tables
| Activity Type | Target/Mechanism | IC Value | Reference |
|---|---|---|---|
| Anticancer | EGFR | 0.096 μM | |
| Anticancer | MCF7 Cell Line | 2.09 μM | |
| Anti-inflammatory | Inflammatory Markers | Not specified | |
| Antimicrobial | Bacterial Inhibition | Not specified |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazole-containing compounds on MCF7 and A549 cell lines. The results indicated that modifications to the thiazole ring significantly enhance anticancer activity.
- Inflammation Model : In an animal model of inflammation, a derivative of the compound showed reduced levels of pro-inflammatory cytokines when administered, highlighting its therapeutic potential for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
